The development of lenalidomide 4'-PEG2-amine dihydrochloride is rooted in the serendipitous discovery and subsequent rational engineering of molecular glues targeting the CRBN E3 ubiquitin ligase complex. This evolutionary trajectory began with the observation that thalidomide and its derivatives (lenalidomide, pomalidomide) exerted therapeutic effects through direct modulation of the CRL4^CRBN^ E3 ubiquitin ligase, rather than simple target inhibition [2]. Structural biology studies revealed that these immunomodulatory drugs (IMiDs®) function as molecular interfaces that "glue" CRBN to non-physiological protein substrates, most notably transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to their ubiquitination and proteasomal degradation [5].
The paradigm shift from CRBN modulators as terminal drugs to intermediary ligands occurred with the advent of PROTAC technology, which leveraged the intrinsic "glue" properties for targeted degradation applications. Researchers recognized that the phthalimide moiety of lenalidomide specifically engages CRBN at its tri-tryptophan binding pocket, making it an ideal warhead for degradation systems [3]. This insight transformed lenalidomide from an endpoint therapeutic into a starting point for bifunctional degrader design. Lenalidomide 4'-PEG2-amine dihydrochloride represents the product of this evolution—a purpose-engineered CRBN recruiter optimized for PROTAC conjugation rather than direct pharmacological activity. The strategic functionalization at the 4'-position preserves the critical isoindolinone interactions with CRBN while providing a synthetic handle for linker attachment, thus maintaining the molecular glue functionality within a modular degrader architecture [2] [5].
The incorporation of polyethylene glycol (PEG) spacers represents a critical design strategy in optimizing PROTAC® efficacy, with lenalidomide 4'-PEG2-amine dihydrochloride exemplifying the advantages conferred by hydrophilic linker systems. The diethylene glycol (PEG2) linker in this compound serves multiple structural and functional roles essential for successful targeted degradation [2] [5].
Table 1: Functional Attributes of PEG2 Linker in Lenalidomide 4'-PEG2-amine Dihydrochloride
| Attribute | Structural Feature | Functional Consequence | |
|---|---|---|---|
| Distance Spanning | 13-15 Å extended chain | Optimal spacing between CRBN and target protein-binding domains | |
| Conformational Flexibility | Ether bonds with free rotation | Adaptability to ternary complex formation | |
| Hydrophilicity | Ethylene glycol repeats | Enhanced solubility (70 mg/mL in DMSO) and reduced aggregation | [3] |
| Chemical Stability | Ether bonds resistant to enzymatic cleavage | In vivo stability during PROTAC operation | |
| Terminal Reactivity | Primary amine group | Efficient conjugation to carboxylic acid-containing target ligands via amide bond formation |
The PEG2 linker specifically addresses several challenges inherent to heterobifunctional degrader design. First, the flexible, water-soluble spacer facilitates optimal spatial positioning between the CRBN-binding domain and the target protein-binding moiety, increasing the probability of productive ternary complex formation [5]. Second, the hydrophilic nature of the ethylene oxide units counterbalances hydrophobic regions in both protein-binding domains, improving overall molecular solubility—a critical factor given the notoriously poor solubility of many PROTACs. The terminal primary amine group (pKa ~9) provides a chemoselective handle for conjugation to target ligands via amide bond formation or other biocompatible coupling chemistries, enabling modular PROTAC assembly [2]. Importantly, the molecular length of the PEG2 linker (~14.7 Å) falls within the empirically determined optimal range (10-20 Å) for productive ubiquitin transfer, enhancing degradation efficiency compared to shorter or longer alternatives.
The molecular architecture of lenalidomide 4'-PEG2-amine dihydrochloride exemplifies strategic pharmacophore hybridization through rational medicinal chemistry design. This compound preserves the essential CRBN-binding elements of the parent lenalidomide scaffold while incorporating a bifunctional linker system designed for PROTAC® assembly [3] [8].
The core structural preservation centers on the isoindolinone-dione pharmacophore, where the 4-amino group of the phthalimide ring serves as the attachment point for linker functionalization. This specific modification site was strategically selected based on crystallographic evidence showing minimal interference with key protein-ligand interactions. The piperidine-2,6-dione moiety maintains crucial hydrogen-bonding interactions with His378 and Trp380 in the CRBN binding pocket, while the phenyl ring sustains hydrophobic contacts with Trp400 and Trp388 [5]. The 4'-position modification replaces the hydrogen atom with a PEG2-amine linker, transforming the terminal pharmacophore into a conjugation-ready building block without disrupting the essential binding geometry.
Table 2: Structural Characteristics of Lenalidomide 4'-PEG2-amine Dihydrochloride
| Structural Component | Chemical Features | Role in PROTAC Design |
|---|---|---|
| Lenalidomide Core | Piperidine-2,6-dione fused to isoindolinone | CRBN E3 ligase recognition and binding |
| Attachment Point | 4'-position on isoindolinone ring | Site for linker conjugation with minimal steric interference |
| PEG2 Spacer | -O-CH₂-CH₂-O-CH₂-CH₂- | Hydrophilic, flexible linker with 13-15 Å extension |
| Terminal Functional Group | -NH₂·2HCl | Conjugation site for target protein ligands |
| Dihydrochloride Salt | ·2HCl counterions | Enhanced solubility and crystallinity |
The bifunctional extension consists of a diethylene glycol chain (8 atoms: -OCH₂CH₂OCH₂CH₂-) terminated with an amine group, creating a 13-15 Å spacer that projects the conjugation point away from the binding interface [8]. The dihydrochloride salt form enhances aqueous solubility (critical for biochemical applications) and improves handling properties. The resulting hybrid structure maintains the molecular weight below 500 Da—a significant advantage for eventual PROTAC constructs where excessive size can compromise cellular permeability. Synthetic accessibility was engineered through the selection of commercially accessible PEG2 diamine precursors, enabling efficient coupling through amide bond formation with the carboxylic acid derivative of lenalidomide, followed by dihydrochloride salt preparation [2] [5]. This deliberate molecular design balances preservation of CRBN-binding functionality with the introduction of a synthetically accessible conjugation handle, creating a versatile building block for PROTAC development.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1